2,2,2-trifluoro-N-[(7S)-1,2,3,9-tetramethoxy-10-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide
Overview
Description
Synthesis Analysis
Synthesis techniques for related compounds often involve complex reactions that introduce specific functional groups, including trifluoroacetamide or similar groups, to achieve desired chemical properties. For example, the synthesis of complex organometallic compounds with trifluoroacetamide groups involves multi-step chemical reactions, demonstrating the intricacy of synthesizing fluorinated compounds (Negrebetsky et al., 2008).
Molecular Structure Analysis
The molecular structure of compounds within this chemical class is characterized using advanced techniques like NMR and X-ray crystallography. These methods provide insights into the compound's stereochemistry and molecular configuration, revealing the spatial arrangement of atoms and the presence of specific functional groups that define its chemical behavior (Pan et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving compounds with acetamide or trifluoro groups are diverse, including oxidative reactions, additions to alkenes, and cyclizations. These reactions illustrate the reactivity of such compounds under various conditions and their ability to participate in forming complex molecular structures (Shainyan et al., 2015).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding how these compounds behave in different environments and applications. The crystalline structures of related compounds, determined through X-ray crystallography, inform on the intermolecular interactions that influence the compound's physical state and stability (Fun et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, acidity or basicity, and potential for forming derivatives, are essential for predicting how these compounds can be utilized in research or industrial processes. Studies on similar compounds focus on their reactivity and potential for undergoing various chemical transformations, highlighting the versatility of compounds with acetamide and trifluoro groups (Bobbitt et al., 2013).
Scientific Research Applications
Stability and Degradation
- Forced Degradation Study : Thiocolchicoside, a related compound, underwent degradation under acidic, basic, and oxidative conditions. This study provided insights into the stability and degradation pathways of such compounds, including 2,2,2-trifluoro-N-[(7S)-1,2,3,9-tetramethoxy-10-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide (Del Grosso Erika, A. Silvio, & Grosa Giorgio, 2012).
Synthesis and Properties
- Novel Regioisomers Synthesis : Research on similar compounds, like pseudocolchicine and neocolchicine, offers insights into the synthesis of novel regioisomers, which could be relevant for the synthesis of 2,2,2-trifluoro-N-[(7S)-1,2,3,9-tetramethoxy-10-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide (M. Cavazza, M. Zandomeneghi, & F. Pietra, 2002).
- Oxidative Addition to Alkenes : A study on the reactions of trifluoroacetamide with alkenes could provide a framework for understanding similar reactions and the formation of related compounds (B. Shainyan, M. Y. Moskalik, V. V. Astakhova, I. Sterkhova, & I. Ushakov, 2015).
Biological Activity and Applications
- Antifungal Activity : N-(Alkyl/Aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide compounds were synthesized and evaluated for antifungal activity, suggesting potential biological applications for similar compounds (G. Gupta & S. Wagh, 2006).
- Herbicidal Activity : Studies on derivatives of N-7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl acetamide for herbicidal activity indicate the potential agricultural applications of similar compounds (Huang Ming-zhi & Min Zhong-cheng, 2006).
Crystal Structure Analysis
- Crystal Structure Characterization : The crystal structure analysis of (E)-2,2,2-trifluoro-N-[2-(2-nitrovinyl)phenyl]acetamide provides a model for understanding the molecular configuration of similar compounds, which may be relevant for 2,2,2-trifluoro-N-[(7S)-1,2,3,9-tetramethoxy-10-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide (Gonghua Pan, C. Zhang, T. Wang, & A. Xia, 2016).
Safety And Hazards
properties
IUPAC Name |
2,2,2-trifluoro-N-[(7S)-1,2,3,9-tetramethoxy-10-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3NO6/c1-29-16-10-13-12(6-8-15(16)27)18-11(5-7-14(13)26-21(28)22(23,24)25)9-17(30-2)19(31-3)20(18)32-4/h6,8-10,14H,5,7H2,1-4H3,(H,26,28)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPDMRMUKXXBSV-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC1=O)C3=C(C(=C(C=C3CCC2NC(=O)C(F)(F)F)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CC1=O)C3=C(C(=C(C=C3CC[C@@H]2NC(=O)C(F)(F)F)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60221517 | |
Record name | Acetamide, 2,2,2-trifluoro-N-(5,6,7,10-tetrahydro-1,2,3,9-tetramethoxy-10-oxobenzo(a)heptalen-7-yl)-, (S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60221517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acetamide, 2,2,2-trifluoro-N-(5,6,7,10-tetrahydro-1,2,3,9-tetramethoxy-10-oxobenzo(a)heptalen-7-yl)-, (S)- | |
CAS RN |
71324-48-6 | |
Record name | Acetamide, 2,2,2-trifluoro-N-(5,6,7,10-tetrahydro-1,2,3,9-tetramethoxy-10-oxobenzo(a)heptalen-7-yl)-, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071324486 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC317025 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=317025 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetamide, 2,2,2-trifluoro-N-(5,6,7,10-tetrahydro-1,2,3,9-tetramethoxy-10-oxobenzo(a)heptalen-7-yl)-, (S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60221517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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